molecular formula C11H9N5O3 B2863462 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide CAS No. 2034324-73-5

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2863462
CAS No.: 2034324-73-5
M. Wt: 259.225
InChI Key: SECPWIQXYWHZQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

Triazoles can be synthesized through a variety of methods. One common method involves cyclizing a heterocyclic diamine with a nitrite . Another method involves reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of triazoles consists of a five-membered ring containing two carbon atoms and three nitrogen atoms . This structure is present as a central structural component in a number of drug classes .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to their versatile structure. They can bind with a variety of enzymes and receptors in the biological system .

Scientific Research Applications

Antitumor and Antimicrobial Activities

Research has highlighted the synthesis of novel compounds incorporating the [1,2,4]triazolo[4,3-a]pyrazin moiety, demonstrating significant antitumor and antimicrobial effects. These compounds, through various synthetic routes, have been evaluated against different cancer cell lines and microbial strains, showing promising results. For instance, compounds synthesized using enaminones as key intermediates exhibited cytotoxic effects comparable to standard treatments in human breast and liver carcinoma cell lines, alongside notable antimicrobial activity (S. Riyadh, 2011).

Antiviral Activity

Further investigations have explored the antiviral potential of derivatives, particularly against the avian influenza virus (H5N1), where specific furanyl derivatives demonstrated significant antiviral properties. This suggests a promising avenue for developing new antiviral agents leveraging the unique structural features of these compounds (E. M. Flefel et al., 2012).

Pharmacological and Biological Applications

The pharmacological applications of these compounds extend to acting as inhibitors or antagonists to specific receptors, which is crucial for developing new therapeutic agents. For example, pyrazolo[1,5-a]-1,3,5-triazine derivatives were studied as adenine bioisosteres, revealing potent phosphodiesterase type 4 inhibitors with high isoenzyme selectivity, presenting a new structural class for pharmacological exploration (P. Raboisson et al., 2003).

Tankyrase Inhibition

In the context of cancer research, the design and synthesis of triazolo[4,3-b]pyridazin-8-amine derivatives as tankyrase inhibitors highlight the potential of these compounds in targeting specific enzymes involved in cancer progression. This approach underscores the importance of structural design in developing selective inhibitors for therapeutic use (Paride Liscio et al., 2014).

Safety and Hazards

The safety and hazards associated with triazoles can also vary widely depending on their specific structure and the way they are used. Some triazoles are used as drugs and have been thoroughly tested for safety .

Future Directions

The future directions for research on triazoles are vast. They are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their well-being profile and excellent therapeutic index . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .

Properties

IUPAC Name

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O3/c17-10(7-2-1-5-19-7)13-6-8-14-15-9-11(18)12-3-4-16(8)9/h1-5H,6H2,(H,12,18)(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECPWIQXYWHZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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